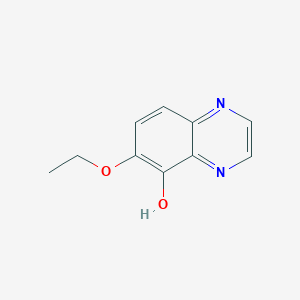
6-Ethoxyquinoxalin-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Ethoxyquinoxalin-5-ol is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. The structure of this compound consists of a quinoxaline ring with an ethoxy group at the 6th position and a hydroxyl group at the 5th position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethoxyquinoxalin-5-ol typically involves the condensation of 1,2-diaminobenzene with an appropriate diketone.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts such as palladium or copper may be employed to facilitate the reactions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: 6-Ethoxyquinoxalin-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 5th position can be oxidized to form a quinone derivative.
Reduction: The quinoxaline ring can be reduced to form dihydroquinoxaline derivatives.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions
Major Products:
Oxidation: Quinoxaline-5,6-dione derivatives.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.
Scientific Research Applications
6-Ethoxyquinoxalin-5-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is studied for its potential antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry: It is used in the development of dyes and pigments due to its stable chromophore structure
Mechanism of Action
The mechanism of action of 6-Ethoxyquinoxalin-5-ol involves its interaction with various molecular targets. It can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it may inhibit specific enzymes involved in cellular metabolism, further contributing to its biological effects .
Comparison with Similar Compounds
Quinoxaline: The parent compound with a similar structure but lacking the ethoxy and hydroxyl groups.
Quinazoline: Another nitrogen-containing heterocycle with different biological activities.
Phthalazine: An isomer of quinoxaline with distinct chemical properties.
Uniqueness: 6-Ethoxyquinoxalin-5-ol is unique due to the presence of both ethoxy and hydroxyl groups, which confer specific chemical reactivity and biological activity.
Properties
Molecular Formula |
C10H10N2O2 |
|---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
6-ethoxyquinoxalin-5-ol |
InChI |
InChI=1S/C10H10N2O2/c1-2-14-8-4-3-7-9(10(8)13)12-6-5-11-7/h3-6,13H,2H2,1H3 |
InChI Key |
XZNJVGFNZGSARX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C2=NC=CN=C2C=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















